REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]([CH3:10])([CH3:9])[C:4](=[O:8])[CH2:5][C:6]#[N:7].[OH-].[Na+].Cl.[NH2:14]O.Cl>C(O)C.O>[NH2:7][C:6]1[CH:5]=[C:4]([C:3]([CH3:10])([CH3:9])[CH2:2][OH:1])[O:8][N:14]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
OCC(C(CC#N)=O)(C)C
|
Name
|
|
Quantity
|
378 mg
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
656 mg
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
60 °C
|
Type
|
CUSTOM
|
Details
|
stirred at 50° C. for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to rt
|
Type
|
WAIT
|
Details
|
followed by 80° C. for a further 1 h
|
Duration
|
1 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration under reduced pressure
|
Type
|
ADDITION
|
Details
|
the mixture was treated with 30% sodium hydroxide solution
|
Type
|
EXTRACTION
|
Details
|
extracted with chloroform (3×100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (100 mL), brine (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
Concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
followed by purification via recrystallisation from diethyl ether
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=NOC(=C1)C(CO)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 600 mg | |
YIELD: PERCENTYIELD | 54% | |
YIELD: CALCULATEDPERCENTYIELD | 54.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |